

Folate Immunoassay Technical Support Center

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Compound of Interest

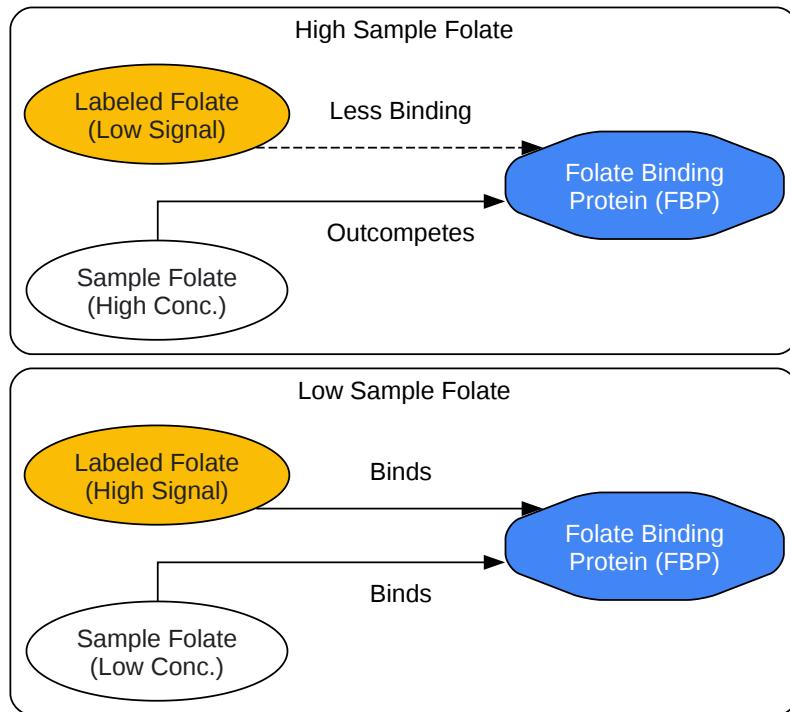
Compound Name: (6S)-Tetrahydrofolic acid
Cat. No.: B8772586

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequent folate immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a competitive binding folate immunoassay?

A: In a typical competitive folate immunoassay, folate from a patient sample competes with a known amount of labeled folate (e.g., acridinium-ester-labeled specific binding protein, often folate binding protein (FBP).^[1] This FBP is typically biotin-labeled and bound to a solid phase (like paramagnetic particles). The signal generated by the labeled folate is inversely proportional to the concentration of folate in the sample. High folate in the sample leads to less binding.



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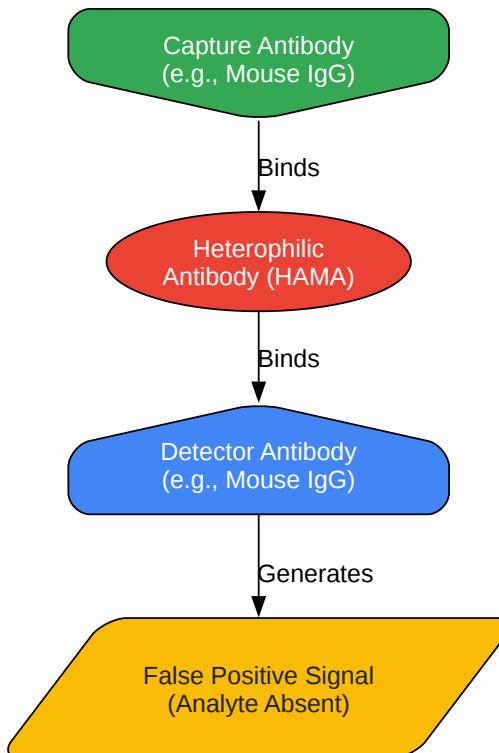
Principle of a Competitive Folate Immunoassay.

Q2: Why is sample pretreatment necessary for folate assays?

A: Sample pretreatment is crucial to release folate from endogenous folate binding proteins (FBPs) present in the sample.^{[1][2]} This ensures that all folate is available for the assay. Additionally, for red blood cell (RBC) folate analysis, a lysing agent is used to break open the red cells and convert folate polyglutamates into the free form.^{[3][4]} Methods for pretreatment can include chemical denaturation (e.g., using potassium hydroxide or dithiothreitol) or heat treatment to irreversibly denature proteins.

Q3: What are heterophilic antibodies and how do they interfere?

A: Heterophilic antibodies are human antibodies that can bind to the animal antibodies used in an immunoassay, such as the capture and detector antibody, causing false-positive results by bridging the capture and detection antibodies in the absence of the analyte.^[6] In competitive assays, the interference mechanism can lead to falsely high or low results depending on the assay design. Human Anti-Mouse Antibodies (HAMA) are a specific type of heterophilic antibody that develops in response to mouse IgG.



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Mechanism of Heterophilic Antibody Interference.

Q4: Can biotin supplements affect my folate immunoassay results?

A: Yes, high doses of biotin can interfere with immunoassays that use streptavidin-biotin binding for signal generation.^[3] Folate assays are susceptible to this interference. Biotin concentrations greater than 50 ng/mL in serum may lead to falsely elevated folate results.^[1] It is recommended that samples should not contain biotin supplements (>5 mg/day) until at least 8-12 hours after the last dose.^{[3][7]}

Q5: Which common drugs are known to cross-react in folate immunoassays?

A: Several drugs, particularly antifolate agents, have structures similar to folic acid and can cross-react with the folate binding protein used in the assay. These include Methotrexate and its antidote, Leucovorin (folinic acid).^{[1][2][7]} Aminopterin also shows significant cross-reactivity.^[2] Due to this interference, it is often necessary to use a different assay or to dilute the sample in patients undergoing therapy with these drugs.^{[2][3][7]}

Troubleshooting Guide

Problem: My folate results are unexpectedly high.

Possible Cause	Explanation & Troubleshooting Steps
Heterophilic Antibody Interference	Endogenous antibodies (like HAMA) may be cross-linking signal. [6] Action: 1) Re-test the sample after treatment with using specialized blocking tubes. 2) Perform serial dilution interference. [8] 3) Use an alternative assay with a different antibody source.
Cross-Reactivity	The patient may be taking medications like methotrexate or folic acid, which can produce falsely high results. [1] [2] Action: Review the patient's medication list. If any of these drugs, the folate immunoassay results will be invalid.
Biotin Interference	If the patient is taking high-dose biotin supplements, it can interfere with the assay systems, often leading to falsely elevated results. [1] Action: Advise the patient to stop taking biotin and advise on sample recollection at least 8-12 hours after the last dose.
Hemolysis	Red blood cells contain high concentrations of folate. If the sample is hemolyzed (ruptured), the released intracellular folate will falsely elevate the results. Action: Inspect the sample for hemolysis (a pink or red tinge). If hemolysis is present, repeat the assay with a new sample.

Problem: My folate results are unexpectedly low.

Possible Cause	Explanation & Troubleshooting Steps
Matrix Effects (Lipemia, Icterus)	High levels of lipids (lipemia) or bilirubin (icterus) in the sample can interfere with the assay, sometimes causing falsely low results. [2] [4] Lipemia can cause spectral interference, while bilirubin can cause spectral interference. [7] Action: If the sample is yellow/brown color (icterus). Follow laboratory procedures for high-speed centrifugation for lipemia or using an alternative assay.
Improper Sample Handling/Storage	Folates are labile and can degrade if exposed to heat or light. Freezing and thaw cycles should also be avoided. Action: Review sample handling procedures. Ensure samples are protected from light and stored at the recommended temperature. Thaw samples only once before analysis. [4]
Incomplete Release of Endogenous Folate	If the sample pretreatment step is ineffective, folate remains bound to the sample matrix, which can interfere with measurement, leading to falsely low results. [2] Action: Check the pretreatment step to ensure it is complete and that the incubation time and temperature are correct.
Heterophilic Antibody Interference	While less common in competitive assays, some heterophilic antibodies can bind to the FBP, resulting in a falsely low reading. [6] Action: Follow the troubleshooting steps for heterophilic antibody interference, including serial dilutions and use of blocking agents.

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Troubleshooting Workflow for Unexpected Folate Results.

Data on Common Interferences

The following table summarizes known interfering substances. Note that the degree of interference can be method-dependent.

Substance	Assay Platform	Concentration Tested	Ref
Biotin	Atellica IM Folate	>50 ng/mL (Serum)	Fa
Elecsys Folate III	>21 ng/mL	Falsely elevated results[7]	
Hemolysis	General	Visible hemolysis	Re
Lipemia	Elecsys Folate III	≤ 1500 mg/dL Intralipid	Ur
Atellica IM Folate	Triglycerides > 0.8 mmol/L	Can be affected[2]	
Icterus (Bilirubin)	Elecsys Folate III	≤ 29 mg/dL	Ur
Atellica IM Folate	Conjugated Bilirubin > 50 µmol/L	Can be affected[2]	
Methotrexate	Abbott Architect Folate	Not specified	Kr
Elecsys Folate III	Not specified	Known to cross-react; assay is contraindicated[7]	
Atellica IM Folate	Not specified	Known to cross-react; assay is contraindicated[1]	
Leucovorin (Folinic Acid)	Abbott Architect Folate	Not specified	Kr
Elecsys Folate III	Not specified	Known to cross-react; assay is contraindicated[7]	
Aminopterin	Abbott Architect Folate	Not specified	Kr

Experimental Protocols

Protocol 1: Assessment of HAMA / Heterophilic Antibody Interference

This protocol provides a method to test for interference from Human Anti-Mouse Antibodies (HAMA).

Materials:

- Patient sample suspected of interference.

- HAMA-positive control serum (commercially available).
- HAMA-negative control serum (commercially available).
- Heterophilic blocking reagent (commercially available).
- Folate immunoassay kit reagents.

Procedure:

- Baseline Measurement: Assay the original patient sample according to the standard immunoassay protocol to obtain the initial folate value.
- Test with Blocking Agent:
 - Add the manufacturer-recommended amount of heterophilic blocking reagent to an aliquot of the patient sample.
 - Incubate as per the blocking reagent's instructions.
 - Re-assay the treated sample. A significant change in the folate concentration compared to the baseline suggests the presence of heterophilic an
- Serial Dilution:
 - Perform a series of dilutions (e.g., 1:2, 1:4, 1:8) of the patient sample using the assay's zero calibrator or a folate-depleted serum matrix.
 - Assay each dilution.
 - Calculate the final concentration by multiplying the measured result by the dilution factor.
 - If a consistent, linear relationship is not observed (i.e., the calculated concentrations are not consistent across dilutions), interference is likely.
- Confirmation with HAMA Controls (Optional but Recommended):
 - Spike a known concentration of folate analyte into both the HAMA-positive and HAMA-negative control sera.
 - Assay both spiked samples.
 - Calculate the percent recovery for each. A significantly lower or higher recovery in the HAMA-positive sample compared to the HAMA-negative s interference.

Protocol 2: Assessment of Cross-Reactivity

This protocol uses a competitive ELISA format to determine the percent cross-reactivity of a substance (e.g., a drug or metabolite) in a folate immuno

Materials:

- Folate standard.
- Potential cross-reacting compound.
- Folate-specific binding protein (FBP).
- Labeled folate (e.g., HRP-conjugated).
- Coated microplate (e.g., with anti-FBP antibody or streptavidin if using biotinylated FBP).
- Assay buffer, wash buffer, substrate, and stop solution.

Procedure:

- Prepare Standard Curves:
 - Create a serial dilution of the folate standard to generate a standard curve (e.g., from 0 to 20 ng/mL).
 - Create a separate serial dilution of the potential cross-reacting compound over a broad concentration range.
- Competitive Reaction:
 - Add the folate standards and the cross-reactant dilutions to separate wells of the coated microplate.
 - Add a fixed amount of FBP to all wells.
 - Add a fixed amount of labeled folate to all wells.
 - Incubate to allow for competitive binding.
- Wash and Develop:
 - Wash the plate to remove unbound reagents.
 - Add the substrate and incubate for color development.
 - Add the stop solution.
- Data Acquisition: Read the absorbance of each well using a microplate reader.
- Data Analysis:
 - Plot the absorbance versus the log of the concentration for both the folate standard and the cross-reactant.
 - Determine the concentration of the folate standard that causes 50% inhibition of the maximum signal (IC₅₀_folate).
 - Determine the concentration of the cross-reacting compound that causes 50% inhibition of the maximum signal (IC₅₀_cross-reactant).
 - Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀_folate / IC₅₀_cross-reactant) x 100

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